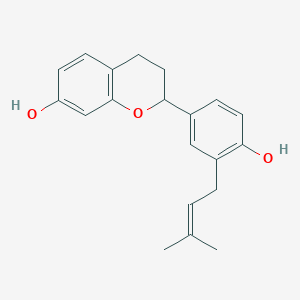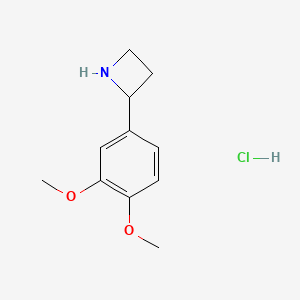
7,4'-Dihydroxy-3'-prenylflavan
Overview
Description
7,4’-Dihydroxy-3’-prenylflavan is a flavonoid compound characterized by the presence of hydroxyl groups at the 7 and 4’ positions and a prenyl group at the 3’ position. This compound is part of a larger class of prenylated flavonoids, which are known for their diverse biological activities and enhanced bioavailability due to the presence of the prenyl group .
Mechanism of Action
- Prenylated flavonoids, including 7,4’-Dihydroxy-3’-prenylflavan, possess one or more prenyl groups in their flavonoid nucleus. These prenyl side chains enhance structural diversity and increase bioactivity and bioavailability .
- The prenyl groups in 7,4’-Dihydroxy-3’-prenylflavan contribute to its higher lipid solubility, affinity for cell membranes, and gastrointestinal absorption capacity .
- However, prenylated flavonoids are known to exhibit various biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, and cardioprotective effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Its potential as a lead compound warrants continued investigation . 🌿🔬
Biochemical Analysis
Biochemical Properties
7,4’-Dihydroxy-3’-prenylflavan plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inactive aromatase inhibitor . Additionally, 7,4’-Dihydroxy-3’-prenylflavan exhibits antibacterial activity, suggesting interactions with bacterial proteins and enzymes . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules.
Cellular Effects
7,4’-Dihydroxy-3’-prenylflavan affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Prenylated flavonoids, including 7,4’-Dihydroxy-3’-prenylflavan, possess higher lipid solubility and affinity for cell membranes, enhancing their interaction with cellular targets . These interactions can lead to changes in cell function, such as modulation of signaling pathways involved in inflammation and cancer .
Molecular Mechanism
The molecular mechanism of 7,4’-Dihydroxy-3’-prenylflavan involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, influencing their activity. For example, it has been shown to be inactive as an aromatase inhibitor, indicating a lack of binding to the aromatase enzyme . Additionally, 7,4’-Dihydroxy-3’-prenylflavan may exert its effects through enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,4’-Dihydroxy-3’-prenylflavan can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. It is recommended to store 7,4’-Dihydroxy-3’-prenylflavan at -20°C to maintain its stability . Long-term studies have shown that the compound can be stored for several months without significant degradation
Dosage Effects in Animal Models
The effects of 7,4’-Dihydroxy-3’-prenylflavan vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
7,4’-Dihydroxy-3’-prenylflavan is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Prenylated flavonoids, including 7,4’-Dihydroxy-3’-prenylflavan, have been shown to impact glycolipid metabolism, which is crucial for maintaining energy balance and normal physiological functions . These interactions can lead to changes in glucose and lipid metabolism, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 7,4’-Dihydroxy-3’-prenylflavan within cells and tissues involve specific transporters and binding proteins. The compound’s lipid solubility enhances its ability to cross cell membranes and reach intracellular targets . Additionally, 7,4’-Dihydroxy-3’-prenylflavan may interact with transport proteins, facilitating its distribution within the body .
Subcellular Localization
7,4’-Dihydroxy-3’-prenylflavan exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 7,4’-Dihydroxy-3’-prenylflavan is crucial for elucidating its precise mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Broussonetia papyrifera, a plant known to contain this compound naturally . The synthetic route typically includes steps such as hydroxylation and prenylation under controlled conditions to achieve the desired structure.
Industrial Production Methods
Industrial production of 7,4’-Dihydroxy-3’-prenylflavan often involves the extraction from natural sources like Broussonetia papyrifera, followed by purification processes. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
7,4’-Dihydroxy-3’-prenylflavan undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The prenyl group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids, depending on the specific reagents and conditions used .
Scientific Research Applications
7,4’-Dihydroxy-3’-prenylflavan has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex flavonoids.
Biology: Studied for its role in plant defense mechanisms.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of natural antioxidants and preservatives.
Comparison with Similar Compounds
Similar Compounds
- Broussonin B
- Broussonin A
- Cathayanon H
- Broussoflavonol B
- Isoliquiritigenin
- Broussochalcone B
- Glyasperin A
- Marmesin
- Vomifoliol
Uniqueness
7,4’-Dihydroxy-3’-prenylflavan is unique due to its specific substitution pattern, which includes both hydroxyl and prenyl groups. This combination enhances its bioactivity and bioavailability compared to non-prenylated flavonoids .
Properties
IUPAC Name |
2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-13(2)3-4-15-11-16(6-9-18(15)22)19-10-7-14-5-8-17(21)12-20(14)23-19/h3,5-6,8-9,11-12,19,21-22H,4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORNIGLAKNPZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 7,4'-Dihydroxy-3'-prenylflavan and where has it been found?
A1: this compound is a flavan, a class of flavonoids. Its structure consists of a benzene ring (A) fused to a dihydropyran ring (C) that bears a phenyl substituent (B) at the 2-position. It has hydroxyl groups at positions 7 and 4', and a prenyl group at position 3' of the B ring.
Q2: Have any biological activities been reported for this compound?
A2: While this compound itself hasn't been extensively studied for specific activities, research suggests that it exhibits antibacterial properties. Studies have shown that it demonstrates inhibitory effects against various bacterial strains, including Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa, and Fusarium oxysporum. [] This suggests potential for further investigation into its possible therapeutic applications.
Q3: Is this compound the only interesting compound found in Broussonetia papyrifera?
A3: No, research has identified other bioactive compounds in Broussonetia papyrifera. For example, broussonin A and broussonin B, also found in this plant, demonstrate notable aromatase inhibitory activity. [] This highlights the plant's diverse chemical composition and its potential as a source of various bioactive molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




